

## Crenolanib besylate solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Crenolanib besylate |           |
| Cat. No.:            | B1669608            | Get Quote |

# Application Notes and Protocols for Crenolanib Besylate

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Crenolanib besylate is a potent, orally bioavailable small molecule inhibitor of Class III receptor tyrosine kinases (RTKs), primarily targeting FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptors alpha (PDGFRA) and beta (PDGFRB).[1][2] Its efficacy against both wild-type and mutated forms of these kinases makes it a subject of significant interest in oncology research, particularly for acute myeloid leukemia (AML) and gastrointestinal stromal tumors (GIST).[1] Accurate preparation of crenolanib besylate solutions is critical for obtaining reliable and reproducible results in both in vitro and in vivo studies. These application notes provide detailed information on the solubility of crenolanib besylate, protocols for its dissolution and storage, and an overview of its targeted signaling pathways.

### **Chemical Properties**



| Property          | Value                                                                                                                            | Reference |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------|-----------|
| Chemical Name     | 1-[2-[5-[(3-Methyl-3-<br>oxetanyl)methoxy]-1H-<br>benzimidazol-1-yl]-8-<br>quinolinyl]-4-piperidinamine,<br>monobenzenesulfonate | [1]       |
| Molecular Formula | C32H35N5O5S                                                                                                                      | [3]       |
| Molecular Weight  | 601.7 g/mol                                                                                                                      | [3]       |
| CAS Number        | 670220-93-6                                                                                                                      | [4]       |

## **Solubility Data**

The solubility of crenolanib can vary between its free base and besylate salt forms. The following table summarizes the available solubility data for crenolanib in common laboratory solvents. It is recommended to use fresh, anhydrous solvents to achieve optimal dissolution.

| Solvent                                                   | Solubility<br>(mg/mL) | Molar<br>Equivalent<br>(mM) | Notes                                                                  | Reference |
|-----------------------------------------------------------|-----------------------|-----------------------------|------------------------------------------------------------------------|-----------|
| DMSO                                                      | 89                    | 200.66                      | Heating is recommended to enhance solubility.                          | [5]       |
| Ethanol                                                   | 7                     | 15.78                       | Sonication may be required to aid dissolution.                         | [5]       |
| 10% DMSO +<br>40% PEG300 +<br>5% Tween 80 +<br>45% Saline | 2                     | 4.51                        | A suitable formulation for in vivo studies. Sonication is recommended. | [5]       |



Note: The molar concentration is calculated based on the molecular weight of crenolanib free base (443.54 g/mol ).

## **Experimental Protocols**

## Protocol 1: Preparation of a 10 mM Crenolanib Besylate Stock Solution in DMSO

#### Materials:

- Crenolanib besylate (solid)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Calibrated analytical balance
- Vortex mixer

#### Procedure:

- Calculate the required mass: Based on the molecular weight of crenolanib besylate (601.7 g/mol), calculate the mass needed for your desired volume of 10 mM stock solution. For 1 mL, this would be 6.017 mg.
- Weigh the compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance.
   Carefully weigh the calculated amount of crenolanib besylate into the tube.
- Add solvent: Add the appropriate volume of anhydrous DMSO to the tube.
- Dissolve the compound: Close the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.[5]
- Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year).[6]



## Protocol 2: Preparation of Working Solutions for Cell-Based Assays

#### Materials:

- 10 mM Crenolanib besylate stock solution in DMSO
- Appropriate cell culture medium

#### Procedure:

- Thaw stock solution: Thaw a single aliquot of the 10 mM crenolanib besylate stock solution at room temperature.
- Serial Dilution: Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment.
- Important Consideration: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.[7] Prepare a vehicle control with the same final concentration of DMSO to account for any solvent effects.

#### **Protocol 3: Formulation for In Vivo Animal Studies**

A common formulation for in vivo administration of crenolanib involves a mixture of solvents to ensure solubility and bioavailability.

#### Materials:

- Crenolanib besylate (solid)
- DMSO
- PEG300
- Tween 80
- Saline



#### Procedure:

- Vehicle Preparation: Prepare the vehicle by combining the solvents in the desired ratio (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).[5]
- Dissolution: Dissolve the calculated amount of crenolanib besylate in the DMSO component first.
- Mixing: Gradually add the other vehicle components (PEG300, Tween 80, and saline) while mixing continuously. Sonication is recommended to ensure a homogenous solution.
- Administration: The formulation should be prepared fresh before administration to the animals.

## **Signaling Pathways**

Crenolanib exerts its anti-neoplastic effects by inhibiting the signaling pathways driven by FLT3 and PDGFRA.

#### **FLT3 Signaling Pathway**

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic progenitor cells.[8] Mutations in FLT3, such as internal tandem duplications (ITD), lead to its constitutive activation, promoting uncontrolled cell growth in acute myeloid leukemia.[9] Crenolanib inhibits the autophosphorylation of FLT3, thereby blocking downstream signaling cascades including the PI3K/AKT, RAS/MAPK, and STAT5 pathways.[10][11]





Click to download full resolution via product page

Caption: FLT3 Signaling Pathway and Inhibition by Crenolanib.

### **PDGFRA Signaling Pathway**

Platelet-derived growth factor receptor alpha (PDGFRA) is another receptor tyrosine kinase involved in cell growth, proliferation, and survival.[12] Activating mutations in the PDGFRA gene are drivers in certain cancers, notably gastrointestinal stromal tumors (GIST).[13] Similar to its action on FLT3, crenolanib inhibits the autophosphorylation of PDGFRA, leading to the blockade of downstream pathways such as PI3K/Akt and Ras/MAPK.[13][14]





Click to download full resolution via product page

Caption: PDGFRA Signaling Pathway and Inhibition by Crenolanib.

## **Experimental Workflow Visualization**

The following diagram illustrates a typical workflow for preparing a **crenolanib besylate** stock solution for use in laboratory experiments.





Click to download full resolution via product page

Caption: Workflow for Preparing Crenolanib Besylate Stock Solution.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Crenolanib Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. WO2022019998A1 Crystal forms of crenolanib and methods of use thereof Google Patents [patents.google.com]
- 4. Crenolanib Besylate Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 5. Crenolanib | PDGFR | Autophagy | FLT | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. researchgate.net [researchgate.net]
- 10. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PDGFRA gene: MedlinePlus Genetics [medlineplus.gov]
- 13. cusabio.com [cusabio.com]
- 14. sinobiological.com [sinobiological.com]
- To cite this document: BenchChem. [Crenolanib besylate solubility in DMSO and other solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669608#crenolanib-besylate-solubility-in-dmso-and-other-solvents]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com